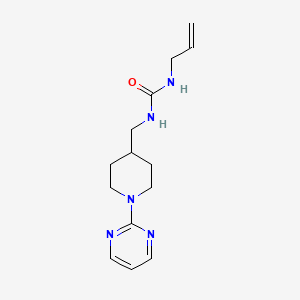

1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-prop-2-enyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O/c1-2-6-17-14(20)18-11-12-4-9-19(10-5-12)13-15-7-3-8-16-13/h2-3,7-8,12H,1,4-6,9-11H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPZBIMIKHDSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NCC1CCN(CC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinyl-substituted piperidine intermediate, which is then reacted with allyl isocyanate to form the final urea compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include epoxides, amines, alcohols, and various substituted urea derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is with a molecular weight of approximately 288.35 g/mol. The compound features a piperidine ring substituted with a pyrimidine moiety, which is known to enhance its biological activity.

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that modifications of piperidine derivatives can lead to effective inhibitors of the p70S6 kinase pathway, which is crucial in regulating cell growth and proliferation .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Compounds containing piperidine and pyrimidine rings have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the pyrimidine ring is often associated with increased activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Enzyme Inhibition

The compound has been tested for its ability to inhibit specific enzymes related to various diseases. For example, it has shown promise as an inhibitor of serine-threonine kinases, which are pivotal in cancer biology and other proliferative disorders .

Molecular Targeting

Due to its specific structural features, this compound can be utilized in targeted drug delivery systems. Its ability to interact with particular cellular receptors makes it suitable for designing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Wirkmechanismus

The mechanism of action of 1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrimidine/Piperidine-Urea Scaffolds

The following table highlights key structural analogues and their properties:

Key Observations:

- Substituent Impact: The allyl group in the target compound confers flexibility but lacks the electron-withdrawing groups (e.g., 4-cyanophenyl in 7d) that enhance cannabinoid receptor binding cooperativity (α = 3.1) .

- Chlorophenyl vs. Allyl: The chlorophenyl derivative () exhibits higher molecular weight and lipophilicity (ClogP ≈ 3.5 vs.

- Pyridine vs. Pyrimidine : The pyridin-3-ylmethyl analogue () shares the piperidine-urea core but replaces one pyrimidine nitrogen with a carbon, reducing hydrogen-bonding capacity .

Functional Analogues with Triazine or Pyrazolopyrimidine Cores

Key Observations:

- Triazine Derivatives : Compound 18 () replaces pyrimidine with a triazine ring, which increases nitrogen content and may enhance metabolic stability but reduce target specificity .

- Pyrazolopyrimidine Hybrids : Compounds like 30 () integrate indole and morpholine moieties, broadening activity spectra but complicating synthesis .

Biologische Aktivität

1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has attracted attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its structure, which includes a pyrimidinyl-substituted piperidine moiety, suggests potential biological activity that merits detailed investigation.

The compound can be synthesized through multi-step organic reactions, typically starting with the formation of the pyrimidinyl-piperidine intermediate, followed by reaction with allyl isocyanate. Common solvents used include dichloromethane and tetrahydrofuran, with triethylamine often employed as a catalyst.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. Inhibitors like this compound may reduce hyperalgesia and inflammation in animal models .

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from amyloid-induced toxicity and mitochondrial dysfunction, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

- Inhibition of Soluble Epoxide Hydrolase : A study demonstrated that structurally similar urea derivatives significantly improved pharmacokinetic parameters and exhibited potent inhibition of sEH, which is crucial for managing inflammation-related conditions .

- Neuroprotective Mechanisms : Research on TPPU (a related compound) showed that it effectively mitigates neurotoxicity and promotes neuronal survival by inhibiting key inflammatory pathways. This suggests that this compound could have similar protective effects in neuronal models .

- Structure-Activity Relationships : Investigations into the structure-function relationships of piperidine-based ureas have revealed that modifications can lead to enhanced potency against specific biological targets, indicating the importance of structural optimization in drug design .

Data Table: Biological Activity Summary

Q & A

Basic: What are the standard synthetic routes for preparing 1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1 : Formation of the piperidine-pyrimidine intermediate via nucleophilic substitution or reductive amination.

- Step 2 : Urea linkage using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to connect the allyl group to the piperidine-pyrimidine scaffold .

Optimization : - Use anhydrous solvents (e.g., dichloromethane, THF) and inert atmospheres to prevent side reactions.

- Monitor reactions with TLC/HPLC for intermediate purity .

- Purify via column chromatography or recrystallization .

Advanced: How does the substitution pattern on the pyrimidine ring influence the compound's binding affinity to biological targets, and what structural analogs have been explored?

The pyrimidine ring's substituents significantly impact target interactions:

- 2-Amino vs. 2-Methoxy groups : Amino groups enhance hydrogen bonding with enzymes (e.g., soluble epoxide hydrolase), while methoxy groups increase lipophilicity, affecting membrane permeability .

- Analog studies :

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structural integrity of this compound?

- NMR : ¹H/¹³C NMR to confirm urea linkage (δ ~6.5–7.5 ppm for NH protons) and pyrimidine ring protons (δ ~8.0–9.0 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS for molecular weight confirmation (e.g., [M+H]+ ion matching theoretical mass) .

Advanced: What strategies can be employed to resolve contradictions in biological activity data across different in vitro and in vivo models for this compound?

- Dose-response validation : Ensure consistent dosing across models; discrepancies may arise from pharmacokinetic variability (e.g., plasma protein binding in vivo) .

- Target engagement assays : Use FRET-based competitive displacement (as in ) to confirm direct target binding in both systems.

- Metabolite profiling : Identify active/inactive metabolites in vivo that may explain reduced efficacy compared to in vitro .

Basic: What are the key structural features of this compound that contribute to its stability under various pH and temperature conditions?

- Urea moiety : Stable in neutral pH but hydrolyzes under strongly acidic/basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.